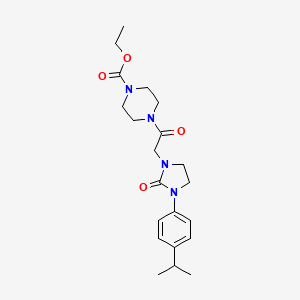

Ethyl 4-(2-(3-(4-isopropylphenyl)-2-oxoimidazolidin-1-yl)acetyl)piperazine-1-carboxylate

Description

This compound is a piperazine-carboxylate derivative featuring a 2-oxoimidazolidin-1-yl moiety linked via an acetyl group to the piperazine ring. The 4-isopropylphenyl substituent on the imidazolidinone ring introduces steric bulk and lipophilicity, which may influence pharmacokinetic properties such as membrane permeability and metabolic stability.

Properties

IUPAC Name |

ethyl 4-[2-[2-oxo-3-(4-propan-2-ylphenyl)imidazolidin-1-yl]acetyl]piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30N4O4/c1-4-29-21(28)23-11-9-22(10-12-23)19(26)15-24-13-14-25(20(24)27)18-7-5-17(6-8-18)16(2)3/h5-8,16H,4,9-15H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYBQZAJWWIIUJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)C(=O)CN2CCN(C2=O)C3=CC=C(C=C3)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 4-(2-(3-(4-isopropylphenyl)-2-oxoimidazolidin-1-yl)acetyl)piperazine-1-carboxylate, a complex organic compound, has garnered attention in pharmaceutical research due to its unique structural features and potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 402.495 g/mol. The compound features an imidazolidinone structure, which is significant for its biological activity.

The compound's mechanism of action is primarily linked to its interaction with various biological targets, including enzymes involved in nucleic acid metabolism. Notably, it has been identified as a potential inhibitor of Thymidylate Kinase (TMPK), which plays a critical role in DNA synthesis.

Inhibition of Thymidylate Kinase

Research indicates that this compound acts as a reversible inhibitor of TMPK with an IC50 value of approximately 610 nM. This inhibition leads to a reduction in the levels of deoxythymidine triphosphate (dTTP), thereby impacting DNA replication and repair processes in tumor cells .

Research Findings

A summary of relevant studies and findings related to the compound's biological activity is presented in the following table:

| Study | Focus | Key Findings |

|---|---|---|

| Study A | Antimicrobial Activity | Demonstrated significant antibacterial effects against Gram-positive bacteria. |

| Study B | TMPK Inhibition | Showed IC50 value of 610 nM; reduced dTTP levels by 30% in HCT116 p53 -/- cells. |

| Study C | Anticancer Activity | Increased sensitivity to doxorubicin in various tumor cell lines by up to 35-fold. |

Case Studies

Case Study 1: Doxorubicin Sensitivity Enhancement

In a preclinical study, the combination of this compound with doxorubicin resulted in a significant reduction in tumor size in xenograft models, indicating its potential as a therapeutic agent in cancer treatment .

Case Study 2: Bacterial Strain Resistance

Another investigation focused on the antimicrobial properties revealed that the compound effectively inhibited strains resistant to conventional antibiotics, highlighting its potential role in addressing antibiotic resistance.

Comparison with Similar Compounds

Structural Analog 1: Ethyl 4-(3-(1H-Indol-3-yl)propyl)piperazine-1-carboxylate (304f)

Structure : This compound replaces the 2-oxoimidazolidin-1-yl-acetyl group with a 3-(1H-indol-3-yl)propyl chain.

Synthesis : Synthesized via tandem hydroformylation/Fischer indolization using Rh(acac)(CO)₂ and XANTPHOS as catalysts, achieving 91% yield .

Key Differences :

- Bioactivity: Indole derivatives are known for serotonin receptor modulation, whereas imidazolidinones may target kinase or protease enzymes.

- Lipophilicity: The indole-propyl chain likely increases hydrophobicity compared to the acetyl-linked imidazolidinone system.

Structural Analog 2: 1-Acetyl-4-(4-chlorophenoxyacetyl)piperazine

Structure: Substitutes the imidazolidinone-acetyl group with a 4-chlorophenoxyacetyl moiety. Properties:

Structural Analog 3: Ethyl 4-[2-[[3-(4-Ethoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetyl]piperazine-1-carboxylate

Structure: Features a pyrimidoindole-sulfanyl-acetyl group instead of the imidazolidinone-acetyl unit. Synthesis: Likely involves thiol-ene "click" chemistry or nucleophilic substitution, given the sulfanyl linkage . Key Differences:

- Electron Density : The ethoxyphenyl group provides electron-donating effects, contrasting with the isopropylphenyl’s steric dominance.

Table 1: Comparative Analysis of Key Features

Crystallographic and Computational Insights

- Structural Validation : Tools like SHELX and ORTEP-3 are critical for confirming the stereochemistry of such compounds.

- Ring Puckering Analysis: The imidazolidinone ring’s conformation can be quantified using Cremer-Pople coordinates , which assess deviations from planarity and pseudorotational dynamics.

Q & A

Q. What are the standard synthetic routes for Ethyl 4-(2-(3-(4-isopropylphenyl)-2-oxoimidazolidin-1-yl)acetyl)piperazine-1-carboxylate?

The synthesis typically involves multi-step organic reactions, including:

- N-Alkylation : Reacting piperazine derivatives with halogenated intermediates to introduce the acetylated imidazolidinone moiety.

- Coupling reactions : Using carbodiimide-based reagents (e.g., EDC/HOBt) to conjugate the acetyl-piperazine fragment to the 4-isopropylphenyl-substituted imidazolidinone core.

- Esterification : Finalizing the ethyl carboxylate group under reflux conditions with ethanol and acid catalysts. Reaction progress is monitored via thin-layer chromatography (TLC), and intermediates are purified via column chromatography .

Q. How is the compound characterized after synthesis?

Key analytical techniques include:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm molecular structure and substituent positions.

- Mass Spectrometry (MS) : High-resolution MS validates the molecular formula.

- Infrared Spectroscopy (IR) : Identifies functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹).

- High-Performance Liquid Chromatography (HPLC) : Ensures purity (>95%) .

Q. What in vitro assays are used to evaluate its biological activity?

Common assays include:

- Enzyme inhibition studies : Testing against kinases, proteases, or other target enzymes using fluorometric or colorimetric substrates.

- Receptor binding assays : Radioligand competition experiments to determine affinity for receptors (e.g., GPCRs).

- Cell viability assays : MTT or resazurin-based tests to assess cytotoxicity in cancer cell lines .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

Systematic optimization involves:

- Solvent screening : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates.

- Temperature control : Microwave-assisted synthesis (e.g., 100–150°C) reduces reaction time and improves yield .

- Catalyst selection : Palladium on carbon (Pd/C) for hydrogenation steps or Lewis acids (e.g., ZnCl₂) for acylations. Statistical tools like Design of Experiments (DoE) can identify critical parameters .

Q. How to resolve contradictions in biological activity data across structural analogs?

Strategies include:

- Structure-Activity Relationship (SAR) studies : Comparing analogs (e.g., thiophene vs. oxadiazole substituents) to identify pharmacophores.

- Molecular docking : Predicting binding modes to explain divergent activities (e.g., steric clashes in one analog vs. favorable interactions in another).

- Dose-response assays : Re-evaluating potency (IC₅₀) under standardized conditions to rule out experimental variability .

Q. What computational methods predict the compound’s biological targets?

Advanced approaches include:

- Molecular docking (AutoDock, Glide) : Screening against protein databases (e.g., PDB) to prioritize targets.

- Molecular Dynamics (MD) simulations : Assessing binding stability over time (e.g., RMSD analysis).

- Pharmacophore modeling : Mapping electrostatic and hydrophobic features to known bioactive molecules .

Q. How to address stability issues during biological assays?

Mitigation strategies involve:

- Storage conditions : Lyophilization or storage in inert atmospheres (argon) at -20°C.

- Buffer optimization : Using stabilizers (e.g., DTT for thiol-containing compounds) or adjusting pH to prevent hydrolysis.

- Real-time stability monitoring : HPLC or LC-MS at intervals to track degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.